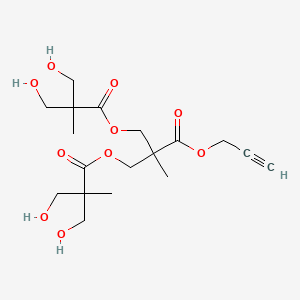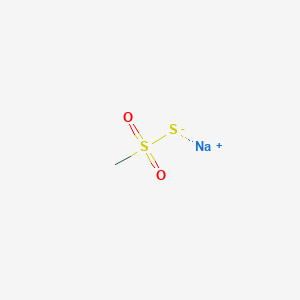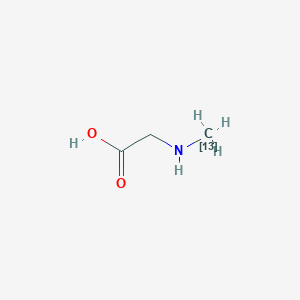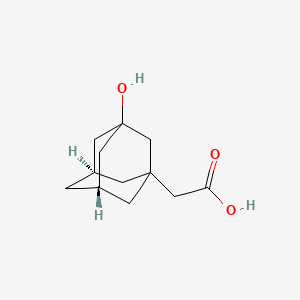
Metribuzin D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metribuzin D3 is an isotope-labeled analog of the triazinone herbicide metribuzin, where the S-methyl protons are replaced by deuterium. This compound is primarily used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . The molecular formula of this compound is C8D3H11N4OS, and it has a molecular weight of 217.31 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Metribuzin D3 involves the replacement of the S-methyl protons in metribuzin with deuterium. This can be achieved through a series of chemical reactions, including the use of deuterated reagents. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets analytical standards for use in scientific research .
Análisis De Reacciones Químicas
Types of Reactions
Metribuzin D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the triazinone ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazinone derivatives
Aplicaciones Científicas De Investigación
Metribuzin D3 is widely used in scientific research for the quantitative analysis of pesticides using isotope dilution mass spectrometry (IDMS). This technique leverages the nearly identical physical properties of isotope-labeled compounds and their non-labeled counterparts to achieve accurate and precise measurements .
In addition to its use in analytical chemistry, this compound is also employed in environmental studies to monitor the degradation and transformation of metribuzin in soil and water. It helps in understanding the environmental fate and behavior of metribuzin, contributing to the development of better agricultural practices and environmental protection measures .
Mecanismo De Acción
Metribuzin D3, like its non-labeled counterpart, inhibits photosynthesis by disrupting photosystem II. It competes with plastoquinone at the QB-binding site on the D1 protein, inhibiting electron transport from QA to QB. This disruption leads to photooxidation and ultimately plant death . The deuterium labeling does not alter the mechanism of action but allows for more precise analytical measurements in research applications .
Comparación Con Compuestos Similares
Similar Compounds
Metribuzin: The non-labeled counterpart of Metribuzin D3, widely used as a herbicide.
Atrazine: Another triazinone herbicide with a similar mechanism of action.
Simazine: A triazine herbicide with similar applications and environmental behavior
Uniqueness of this compound
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in analytical chemistry. The isotope labeling allows for more accurate quantification of metribuzin residues in environmental and agricultural samples, overcoming matrix effects that can bias results in traditional mass spectrometry analyses .
Propiedades
Fórmula molecular |
C8H14N4OS |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
4-amino-6-tert-butyl-3-(trideuteriomethylsulfanyl)-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H14N4OS/c1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h9H2,1-4H3/i4D3 |
Clave InChI |
FOXFZRUHNHCZPX-GKOSEXJESA-N |
SMILES isomérico |
[2H]C([2H])([2H])SC1=NN=C(C(=O)N1N)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=NN=C(N(C1=O)N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)




![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)



![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)


